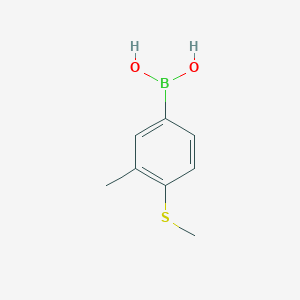

3-Methyl-4-(methylthio)phenylboronic acid

Overview

Description

“3-Methyl-4-(methylthio)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H9BO2S . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This structure allows boronic acids to act as Lewis acids and participate in various chemical reactions .

Chemical Reactions Analysis

Boronic acids are involved in various types of chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids, including derivatives like 3-Methyl-4-(methylthio)phenylboronic acid, are crucial in organic synthesis, particularly in cross-coupling reactions. A practical synthesis approach for biphenyl derivatives, which are key intermediates in producing anti-inflammatory and analgesic materials, showcases the use of phenylboronic acids in coupling reactions. This method emphasizes the challenges and solutions in synthesizing complex molecules efficiently and safely (Qiu et al., 2009).

Biosensors and Medical Applications

Recent progress in developing electrochemical biosensors based on phenylboronic acid derivatives highlights their potential in medical diagnostics. These biosensors selectively bind to diols, enabling the detection of glucose and glycoproteins, which is crucial for managing diabetes and other conditions. Such advancements underscore the importance of phenylboronic acids in creating sensitive and selective biosensors for health monitoring and disease diagnosis (Anzai, 2016).

Drug Delivery Systems

The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery illustrates the innovative use of phenylboronic acids in pharmaceuticals. These materials can respond to changes in the environment, such as pH levels or glucose concentrations, to release drugs at targeted sites within the body. This technology is particularly promising for improving the efficacy and safety of treatments for chronic diseases like diabetes (Sato et al., 2011).

Mechanism of Action

Target of Action

3-Methyl-4-(methylthio)phenylboronic acid, also known as 3-Methyl-4-(methylsulfanyl)phenylboronic acid, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, the this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, such as this compound, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction can lead to the synthesis of various organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are stable and easy to handle, making them important to organic synthesis .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling reaction . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is generally environmentally benign .

Future Directions

Properties

IUPAC Name |

(3-methyl-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFDONWOZBIQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)